

In Silico Screening & Formulation of Amorolfine

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Compound Focus: trans-Amorolfine

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One primary study detailed a workflow that used **molecular docking-based drug selection** targeting the keratin protein for the management of onychomycosis (a fungal nail infection) [1]. In this research, several antifungals, including Ciclopirox, Amorolfine HCl, Efinaconazole, Tioconazole, and Tavaborole, were screened. **Amorolfine HCl was identified as the best-fitting molecule** [1].

Following the in silico screening, two novel formulations were developed and characterized to validate the computational findings [1]:

- **A nail lacquer** fortified with Vitamin E.
- **A nanoemulgel** using undecylenic acid as the oil phase and thioglycolic acid as a penetration enhancer.

The experimental data from this study is summarized in the following tables.

Key Experimental Results of Developed Amorolfine HCl Formulations [1]

Formulation Component	Parameter	Result
Nanoemulsion (NE)	Particle Size	78.04 ± 4.724 nm
	Zeta Potential	-0.7 mV
	<i>In vitro</i> Cumulative Drug Release	96.74%
	Transungual Permeation (24h)	54.81%

Formulation Component	Parameter	Result
Nanoemulgel (NEG)	<i>In vitro</i> Cumulative Drug Release	88.54%
	Transungual Permeation (24h)	73.49%
Nail Lacquer	<i>In vitro</i> Cumulative Drug Release	~81.5%
	Transungual Permeation (24h)	6.32 µg/cm ²
Marketed Comparator	<i>In vitro</i> Cumulative Drug Release	~75.0%
	Transungual Permeation (24h)	5.89 µg/cm ²

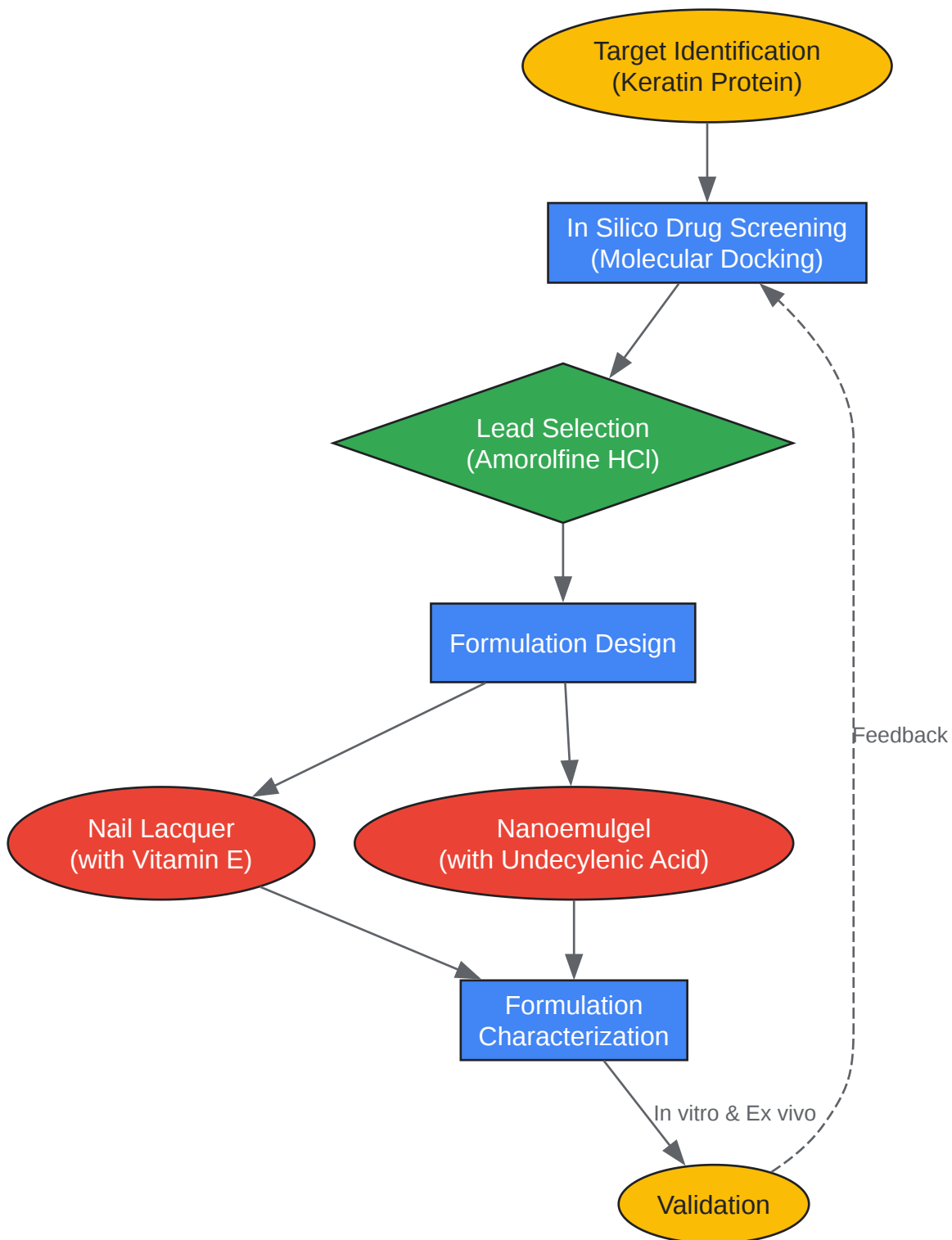
Overview of In Silico Drug Discovery

The broader context of Computer-Aided Drug Discovery (CADD) provides the framework for the methodology used in the Amorolfine study. The table below outlines the two primary computational approaches.

Primary In Silico Drug Discovery Approaches [2]

Approach	Description	Key Requirement
Structure-Based Drug Discovery (SBDD)	Utilizes the 3D structure of the target protein for methods like molecular docking and virtual screening.	Known or predictable 3D structure of the target protein (e.g., via X-ray crystallography, NMR, or homology modeling).
Ligand-Based Drug Discovery (LBDD)	Relies on knowledge of known active molecules (ligands) to derive a model (e.g., a pharmacophore) for screening new compounds.	A set of known active molecules for the target.

The overall workflow for in silico screening and formulation, as illustrated by the Amorolfine study, can be visualized in the following diagram.



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Workflow for in silico screening and formulation of Amorolfine HCl based on a specific study [1].

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References

1. Based Development of Novel Formulations... In Silico Drug Screening [pubmed.ncbi.nlm.nih.gov]
2. [sciencedirect.com/science/article/abs/pii/S0010482521006454](https://www.sciencedirect.com/science/article/abs/pii/S0010482521006454) [sciencedirect.com]

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